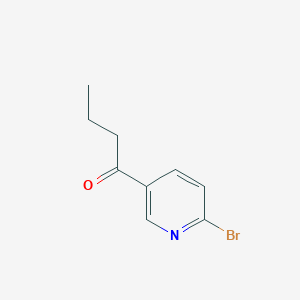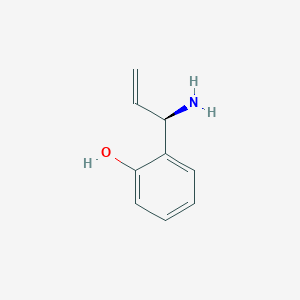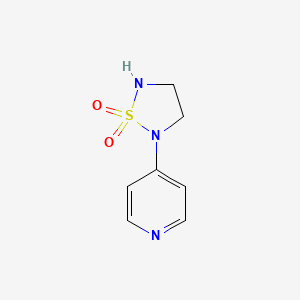
2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a pyridine ring fused with a thiadiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of pyridine derivatives with thiadiazolidine precursors under specific conditions. One common method includes the condensation of pyridine-4-carboxaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the pyridine ring.
科学的研究の応用
2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(Pyridin-3-YL)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(Pyridin-4-YL)-1,2,4-thiadiazolidine 1,1-dioxide
Uniqueness
2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9N3O2S |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
2-pyridin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c11-13(12)9-5-6-10(13)7-1-3-8-4-2-7/h1-4,9H,5-6H2 |
InChIキー |
OFGLOMYIXXFCAI-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)N1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13054409.png)
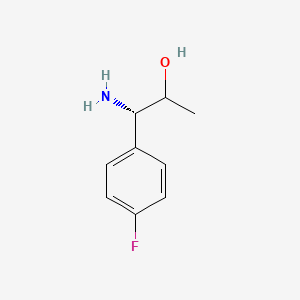

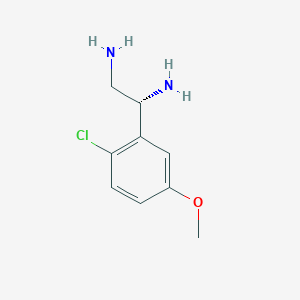
![(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054437.png)
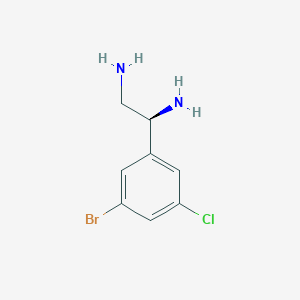
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
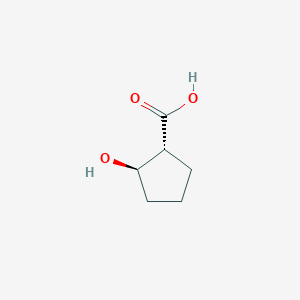

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole](/img/structure/B13054459.png)
![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
